molecular formula C16H18O B14134471 1-(2,6-Dimethylbenzyl)-4-methoxybenzene

1-(2,6-Dimethylbenzyl)-4-methoxybenzene

Cat. No.: B14134471
M. Wt: 226.31 g/mol
InChI Key: RVJUNLRJBGHSMO-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylbenzyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2,6-dimethylbenzyl group and a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylbenzyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2,6-dimethylbenzyl chloride reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylbenzyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2,6-dimethylbenzoic acid.

    Reduction: Formation of 1-(2,6-dimethylbenzyl)-4-hydroxybenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(2,6-Dimethylbenzyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylbenzyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylbenzyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    2,6-Dimethylbenzoic acid: Oxidized form of the compound.

    4-Methoxybenzyl chloride: Precursor used in the synthesis of 1-(2,6-Dimethylbenzyl)-4-methoxybenzene.

Uniqueness

This compound is unique due to the presence of both the 2,6-dimethylbenzyl and methoxy groups, which confer distinct chemical properties

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,3-dimethylbenzene

InChI

InChI=1S/C16H18O/c1-12-5-4-6-13(2)16(12)11-14-7-9-15(17-3)10-8-14/h4-10H,11H2,1-3H3

InChI Key

RVJUNLRJBGHSMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=CC=C(C=C2)OC

Origin of Product

United States

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